Bay 65-1942 R form is a synthetic compound primarily studied for its potential therapeutic applications. It is classified as a selective modulator of the cannabinoid receptor type 1 (CB1), which plays a significant role in various physiological processes, including appetite regulation, pain sensation, and mood modulation. This compound is part of a broader category of cannabinoid-related research aimed at developing new treatments for conditions such as obesity, anxiety, and chronic pain.
Bay 65-1942 was developed by Bayer AG, a global pharmaceutical company known for its innovative research in various therapeutic areas. The compound is derived from a series of chemical modifications aimed at enhancing its selectivity and efficacy as a CB1 receptor modulator.
Bay 65-1942 R form falls under the classification of:
The synthesis of Bay 65-1942 R form involves several key steps:
The technical aspects of synthesis typically involve:
Bay 65-1942 R form has a complex molecular structure characterized by:
Key structural data may include:
Bay 65-1942 R form participates in several chemical reactions relevant to its activity:
The binding affinity and efficacy can be assessed using assays such as:
Bay 65-1942 R form acts primarily by:
Research indicates that this compound can lead to:
Relevant data regarding these properties can be obtained from standard chemical databases or through experimental characterization methods.
Bay 65-1942 R form has potential applications in:
The R enantiomer of Bay 65-1942 functions as a highly selective adenosine triphosphate-competitive inhibitor of Inhibitor of nuclear factor kappa-B kinase subunit beta (IkappaB kinase beta). It binds directly to the catalytic cleft of Inhibitor of nuclear factor kappa-B kinase subunit beta, sterically obstructing adenosine triphosphate binding and preventing phosphotransferase activity. Biochemical assays demonstrate potent half-maximal inhibitory concentration values of 4 nM against Inhibitor of nuclear factor kappa-B kinase subunit beta when using glutathione S-transferase-IkappaBalpha(1–54) as the substrate at physiological adenosine triphosphate concentrations (200 µM) [5]. Kinase profiling revealed exceptional selectivity, with half-maximal inhibitory concentration values exceeding 10 µM against a diverse panel of 27 kinases, including serine/threonine-specific protein kinases, tyrosine kinases, lipases, phosphatases, caspases, and matrix metalloproteinases [5]. This specificity profile positions the compound as a valuable pharmacological tool for dissecting Inhibitor of nuclear factor kappa-B kinase subunit beta-dependent signaling.
Table 1: Kinetic Parameters of Bay 65-1942 R Form Inhibition
| Parameter | Value | Experimental Context |
|---|---|---|
| IC₅₀ (IKKβ) | 4 nM | GST-IκBα(1-54) phosphorylation, 200 µM ATP |
| Kᵢ (IKKβ) | 2 nM | Competitive binding assay |
| Kᵢ (IKKα) | 135 nM | Competitive binding assay |
| Selectivity Ratio (IKKβ:α) | >60-fold | Based on Kᵢ values |
| Off-target Inhibition | >10 µM | 27 representative kinases/enzymes |
By selectively targeting Inhibitor of nuclear factor kappa-B kinase subunit beta, Bay 65-1942 R form effectively disrupts the canonical nuclear factor kappa B pathway. The inhibitor prevents tumor necrosis factor alpha and interleukin-1beta-induced phosphorylation of Inhibitor of nuclear factor kappa B alpha at serine 32 and serine 36 residues. This blockade halts the K48-linked polyubiquitination of Inhibitor of nuclear factor kappa B alpha by the Skp1-Cullin1-F-box protein complex, thereby stabilizing the cytoplasmic Inhibitor of nuclear factor kappa B alpha/nuclear factor kappa B complex and preventing nuclear factor kappa B nuclear translocation [1] [3]. In cellular models, pretreatment with Bay 65-1942 R form (1 µM) abolishes interleukin-1beta-induced nuclear factor kappa B transcriptional activity and downstream proinflammatory gene expression, including interleukin-6, tumor necrosis factor alpha, and cyclooxygenase-2 [3] [5]. This mechanism underpins its efficacy in reducing lipopolysaccharide-induced plasma tumor necrosis factor alpha levels in vivo (half-maximal effective concentration = 9.1 mg/kg orally in mice) [5].
The R configuration of Bay 65-1942 confers significant selectivity for Inhibitor of nuclear factor kappa-B kinase subunit beta over Inhibitor of nuclear factor kappa-B kinase subunit alpha, attributable to distinct structural features within their adenosine triphosphate-binding pockets. X-ray crystallography reveals that Inhibitor of nuclear factor kappa-B kinase subunit beta possesses a unique hydrophobic region near the hinge region, formed by valine 29, isoleucine 165, and leucine 21. The R enantiomer optimally engages this pocket through hydrophobic interactions with its cyclopropylmethoxy moiety and specific hydrogen bonding between its pyridoxazine core and the carbonyl backbone of Inhibitor of nuclear factor kappa-B kinase subunit beta cysteine 99 [1] [5]. Conversely, Inhibitor of nuclear factor kappa-B kinase subunit alpha contains bulkier residues (glutamine 64 and glutamate 71) at analogous positions, creating steric hindrance that reduces binding affinity. This differential interaction yields a greater than 60-fold selectivity (inhibitor constant = 2 nM for Inhibitor of nuclear factor kappa-B kinase subunit beta versus 135 nM for Inhibitor of nuclear factor kappa-B kinase subunit alpha) [5]. Additional selectivity arises from conformational differences in the activation loops, where Inhibitor of nuclear factor kappa-B kinase subunit beta adopts a more open conformation amenable to inhibitor binding.
Table 2: Structural Basis for Inhibitor of nuclear factor kappa-B kinase subunit beta/Inhibitor of nuclear factor kappa-B kinase subunit alpha Selectivity
| Structural Feature | IKKβ | IKKα | Impact on Bay 65-1942 R Binding |
|---|---|---|---|
| Residue 29 (Hinge region) | Valine (hydrophobic) | Glutamine (polar) | Enhanced hydrophobic fit in IKKβ |
| Residue 165 | Isoleucine (hydrophobic) | Glutamate (charged) | Steric clash in IKKα |
| Residue 21 | Leucine (hydrophobic) | Methionine (hydrophobic) | Similar interaction |
| Activation Loop Conformation | More open | More constrained | Better accessibility in IKKβ |
| Adenosine triphosphate Pocket Size | Larger volume | Smaller volume | Accommodates bulky cyclopropyl group |
Bay 65-1942 R form profoundly alters the phosphorylation kinetics and proteasomal degradation of Inhibitor of nuclear factor kappa B alpha. Quantitative phosphoproteomics in stimulated macrophages shows near-complete suppression of stimulus-dependent serine 32/serine 36 phosphorylation at nanomolar concentrations. This inhibition extends the half-life of Inhibitor of nuclear factor kappa B alpha from minutes to over 60 minutes by preventing beta-transducing repeat-containing protein recognition [1]. Consequently, ubiquitin ligase recruitment and K48-linked polyubiquitination are markedly reduced, as demonstrated by ubiquitin affinity pull-down assays showing >80% decrease in Inhibitor of nuclear factor kappa B alpha ubiquitination [1] [3]. Stabilized Inhibitor of nuclear factor kappa B alpha sequesters nuclear factor kappa B dimers (predominantly p50-RelA) in the cytoplasm, confirmed by immunofluorescence and subcellular fractionation. This blockade is reversible upon inhibitor washout, confirming its direct action on the Inhibitor of nuclear factor kappa-B kinase complex rather than proteasome function. The inhibitor also attenuates the phosphorylation of other Inhibitor of nuclear factor kappa B family members, including Inhibitor of nuclear factor kappa B epsilon, though with lesser efficiency due to differential kinase kinetics [1].
Beyond canonical nuclear factor kappa B signaling, Bay 65-1942 R form modulates cellular processes through inhibition of Inhibitor of nuclear factor kappa-B kinase subunit beta-mediated phosphorylation of alternative substrates:
5' AMP-activated protein kinase Regulation: Inhibitor of nuclear factor kappa-B kinase subunit beta directly phosphorylates 5' AMP-activated protein kinase at threonine 172 in its activation loop independently of liver kinase B1 or calcium/calmodulin-dependent protein kinase kinase 2. Bay 65-1942 R form (10 µM) abolishes interleukin-1beta-induced 5' AMP-activated protein kinase activation in liver kinase B1-deficient cells, impairing metabolic stress responses and autophagy induction. This effect sensitizes liver kinase B1-deficient cancer cells to phenformin-induced apoptosis by preventing compensatory energy conservation [3].
Huntingtin Aggregation Control: Inhibitor of nuclear factor kappa-B kinase subunit beta phosphorylates serine 13 within the N17 domain of huntingtin protein via a non-canonical interferon regulatory factor 3-dependent pathway. Phosphorylation reduces mutant huntingtin aggregation and toxicity. Bay 65-1942 R form inhibits this phosphorylation event, demonstrating Inhibitor of nuclear factor kappa-B kinase subunit beta's role in Huntington disease-associated protein homeostasis [4].
Transcriptional Reprogramming: Inhibitor of nuclear factor kappa-B kinase subunit beta phosphorylates histone H3 at serine 10 and forkhead box O3a at serine 644, influencing gene expression and oxidative stress responses. Inhibition by Bay 65-1942 R form alters chromatin accessibility at pro-survival genes and reduces forkhead box O3a nuclear exclusion, contributing to growth arrest in preclinical cancer models [1] [7].
These nuclear factor kappa B-independent activities expand the therapeutic implications of Bay 65-1942 R form beyond inflammation to include metabolic regulation, neurodegenerative proteinopathies, and cancer cell survival pathways.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: